CID 87101692

Description

Overview of Coordination Chemistry of Bismuth(III) in Solution Systems

The coordination chemistry of the bismuth(III) ion in aqueous solutions is notably complex due to its strong propensity for hydrolysis. royalholloway.ac.uknih.gov In strongly acidic solutions, the Bi(III) ion exists as a hydrated aqua ion, [Bi(H₂O)n]³⁺, which is understood to be hydrated by eight or nine water molecules, often in a square antiprismatic arrangement. nih.govresearchgate.netacs.org However, this simple hydrated state is limited to very low pH environments.

As the pH increases, even to values near zero in dilute solutions, Bi(III) undergoes facile hydrolysis, leading to the formation of various hydrolyzed species. nih.govacs.org These can be monomeric, such as [Bi(OH)m(H₂O)n]³⁻ᵐ, or polymeric, denoted as [Bip(OH)m(H₂O)n]³p⁻ᵐ. royalholloway.ac.uk A particularly stable and frequently encountered species is the hexameric oxido-cluster, which possesses a [Bi₆O₄(OH)₄]⁶⁺ core. nih.govacs.orgrsc.org This tendency to form polynuclear oxido-clusters is a defining feature of bismuth's aqueous chemistry. rsc.org

Bismuth(III) is classified as a borderline hard-soft acid, demonstrating a high affinity for multidentate ligands containing oxygen and nitrogen donor atoms, while also forming stable complexes with sulfur and halogen donors. researchgate.net This flexible bonding capability, combined with a variable coordination number that can exceed nine, contributes to the diverse and often unpredictable structural arrangements observed in its coordination compounds. researchgate.net

Significance of Citrate (B86180) Ligands in Bismuth Coordination

Citrate is a particularly significant ligand in bismuth chemistry due to its ability to form stable, soluble complexes with Bi(III) across a pH range of approximately 3.5 to 7.5. fu-berlin.de Citric acid, a tricarboxylic acid with a hydroxyl group, offers multiple potential coordination sites. The citrate ligand's versatility allows it to act as both a chelating and a bridging ligand, facilitating the formation of complex polymeric structures. scispace.com Coordination can occur through the carboxyl groups and, crucially, the deprotonated central hydroxyl group. scispace.com

A fundamental structural motif in bismuth-citrate chemistry is the stable dinuclear subunit, commonly represented as [Bi(cit)₂Bi]²⁻. nih.govpsu.edunih.gov This dimer is considered a primary "building block" that can self-assemble into larger, negatively charged polymeric skeletons. psu.edusciengine.com These assemblies can range from one-dimensional chains to complex three-dimensional frameworks, often described as "hybrid" metal-organic frameworks. nih.govsciengine.com The specific architecture of these polymeric compounds is influenced by factors such as pH, crystallization time, and the nature of the counter-ions present in the solution, such as ammonium (B1175870) (NH₄⁺). nih.gov For instance, the addition of ammonia (B1221849) to bismuth citrate solutions can lead to the crystallization of unique dodecanuclear clusters, such as (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀. researchgate.netacs.org

The crystal structure of Ammonium Bismuth Citrate Dihydrate reveals that the citrate ligand indeed functions as both a chelator and a bridge, creating a three-dimensional network. scispace.com In this structure, the carboxyl groups coordinate to bismuth in both monodentate and bidentate fashions, and the hydroxyl oxygen atom is also covalently bonded to the bismuth center. scispace.com

Table 1: Physical and Chemical Properties of Ammonium Bismuth Citrate

| Property | Value |

| Chemical Formula | C₁₂H₂₂BiN₃O₁₄ nih.govamericanelements.com |

| Molecular Weight | 641.3 g/mol nih.govamericanelements.comsamaterials.com |

| Appearance | White to pale yellow powder or solid americanelements.comsamaterials.com |

| Melting Point | 271°C americanelements.comsamaterials.com |

| Density | 1.8 g/cm³ americanelements.comsamaterials.com |

Properties

CAS No. |

31886-41-6 |

|---|---|

Molecular Formula |

C6H11BiNO7 |

Molecular Weight |

418.13 g/mol |

IUPAC Name |

bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

InChI Key |

JDINTLWFPXWXCT-UHFFFAOYSA-N |

Canonical SMILES |

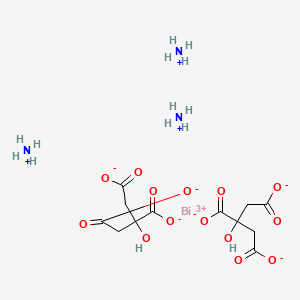

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3] |

Related CAS |

25530-63-6 67953-07-5 6591-52-2 |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Ammonium Bismuth Citrate

Established Synthetic Routes

The formation of ammonium (B1175870) bismuth citrate (B86180) can be achieved through various chemical pathways, primarily involving the reaction of a bismuth salt with a source of citrate and ammonium ions.

A primary and widely documented method for synthesizing ammonium bismuth citrate involves the direct reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521). google.com Bismuth citrate, which is insoluble in water, readily dissolves in a dilute ammonia (B1221849) solution to form the soluble ammonium bismuth citrate complex. google.com This process is characterized by the stepwise addition of the ammonium hydroxide solution to a stirred mixture of bismuth citrate powder in water. google.com The reaction continues until the mixture clarifies, indicating the substantial solubilization of the bismuth citrate and the formation of the desired complex. google.com

The process can be manipulated to yield the product in different forms. For instance, treating solid bismuth citrate with an aqueous solution of ammonium hydroxide can produce a paste, which is then dried to obtain the final product. google.com

Precipitation is another key method employed in the synthesis of bismuth-citrate compounds. While direct precipitation of ammonium bismuth citrate is less commonly detailed, the underlying principles are relevant. The synthesis of bismuth citrate itself, a precursor for ammonium bismuth citrate, often involves precipitation from a bismuth-containing nitric acid solution by the addition of a citric acid solution. google.com The conditions for this precipitation, such as pH and temperature, are crucial for the purity and composition of the resulting bismuth citrate. google.comsibran.ru

For instance, bismuth citrate used in medicine is suitably obtained via precipitation from nitric acid solutions by adding citric acid, with specific molar ratios and temperatures being key to forming the desired BiC6H5O7 compound. sibran.ru The resulting bismuth citrate can then be used in the reaction with ammonium hydroxide as described above.

The interaction between a solid bismuth compound and a liquid reactant solution represents a significant synthetic route. A notable example is the treatment of solid oxohydroxobismuth (III) nitrate (B79036) trihydrate with aqueous solutions of citric acid to produce high-purity bismuth citrate. sibran.ru This solid-liquid reaction's efficiency is influenced by factors such as the concentration of citrate ions, the pH of the medium, and the process temperature. sibran.ru

Following the synthesis of bismuth citrate through such a pathway, a subsequent solid-liquid reaction with an aqueous ammonium hydroxide solution can be performed. This involves treating the solid bismuth citrate with the ammonia solution, which can result in the formation of a paste that is then dried to yield ammonium bismuth citrate. google.com This method simplifies the process and can reduce the discharge of applied reagents. google.com

Influence of Reaction Parameters on Synthesis

The successful synthesis of ammonium bismuth citrate with desired characteristics hinges on the careful control of various reaction parameters. These parameters directly impact the reaction's completeness, product purity, and final form.

The molar ratio of the reactants, specifically ammonium hydroxide to bismuth citrate, is a critical factor. google.com Research indicates that an optimal molar ratio is essential for the reaction to proceed to completion without an unnecessary excess of reagents. google.com

| Molar Ratio (Ammonium Hydroxide : Bismuth Citrate) | Observation | Reference |

|---|---|---|

| < 1.1 | The reaction does not proceed completely, and the product contains an admixture of bismuth citrate. | google.com |

| 1.0 - 1.2 | Considered the advisable range for the synthesis of ammonium bismuth citrate. | google.com |

| > 1.2 | Leads to an increased consumption of ammonium hydroxide. | google.com |

In addition to the molar ratio, the weight ratio of the ammonium hydroxide solution to solid bismuth citrate also plays a role, with a specified range being important for the final product's composition. google.com

Temperature is another crucial parameter that must be controlled throughout the synthesis process. The addition of ammonia to the bismuth citrate mixture is a highly exothermic reaction, leading to significant heat generation. google.com While some preparations are carried out at room temperature, the subsequent drying of the product, if it is obtained as a paste, requires a specific temperature range. google.comgoogle.com

| Process Stage | Temperature Range | Effect | Reference |

|---|---|---|---|

| Drying of the product paste | 60-120°C | Ensures the formation of the final, stable ammonium bismuth citrate product. | google.com |

| Precipitation of Bismuth Citrate (precursor) | 50-90°C | An increase in temperature during the conversion of basic bismuth nitrate to bismuth citrate can be beneficial. | google.com |

| Precipitation of Bismuth Citrate (precursor) | 60±5°C | Optimal temperature for precipitating BiC6H5O7 from nitric acid solutions. | sibran.ru |

Proper temperature management is essential not only for the reaction kinetics but also for ensuring the stability and desired hydration state of the final ammonium bismuth citrate compound.

pH Environment during Synthesis

The pH of the reaction medium is a critical parameter in the synthesis of ammonium bismuth citrate and its related complexes, profoundly influencing the coordination of citrate ligands and the final structure of the product. The amount of ammonia or other bases in the solution directly controls whether different structural types of bismuth citrate complexes are formed researchgate.net.

Under acidic conditions, specifically at a pH below 7, rapid ligand exchange is observed where the citrate molecules are averaged on the NMR time scale researchgate.net. Conversely, in highly alkaline environments, the citrate ligands are weakly coordinated to the Bismuth(III) ion researchgate.net. However, at high concentrations under basic conditions, both coordinated and uncoordinated citrates can be detected researchgate.net. One method for preparing ammonium bismuth citrate involves reacting bismuth carbonate and citric acid with sodium hydroxide to achieve a pH of 11.5, which is specified as being above the pH of 10.5 required for a polymeric form of the compound to be produced cymitquimica.com.

Another synthetic approach involves the direct treatment of solid bismuth citrate with an aqueous solution of ammonium hydroxide google.com. The molar ratio of ammonium hydroxide to bismuth citrate is a determining factor in the reaction's success, highlighting the importance of a basic environment for the formation of the target compound google.com. Research into the synthesis of the precursor, bismuth citrate, shows it can be formed by reacting bismuth nitrate with citric acid in a highly acidic medium with a pH between 0.1 and 0.7 sibran.ru. This acidic formation of the precursor contrasts with the basic conditions typically required to subsequently form the ammonium salt.

Table 1: Influence of pH on Bismuth Citrate Complex Formation

| pH Range | Observation | Implication in Synthesis | Reference |

|---|---|---|---|

| < 7 | Rapid ligand exchange; citrates are averaged on the NMR time scale. | Indicates a dynamic coordination environment. | researchgate.net |

| > 10.5 | Formation of a polymeric structure is facilitated. | Essential for achieving specific polymeric forms of ammonium bismuth citrate. | cymitquimica.com |

| 11.5 | A specific pH value used in a documented synthesis method. | A target pH for a successful reaction between bismuth carbonate, citric acid, and a strong base. | cymitquimica.com |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing bismuth-based compounds, including nanomaterials derived from ammonium bismuth citrate. Bismuth compounds are generally considered favorable for green chemistry applications due to their low toxicity, non-corrosive nature, and affordability iwu.edu.

These approaches prioritize the use of non-toxic reagents, aqueous solvents, and mild reaction conditions iwu.edunih.gov. For instance, a green strategy for producing bismuth nanodots involves the reduction of bismuth nitrate with D-glucose in an aqueous phase, using water as the solvent under gentle heating nih.gov. Similarly, plant-based extracts, such as from Mentha pulegium, have been successfully used as reducing agents in the green synthesis of bismuth oxide nanoparticles brieflands.com. The use of lemon juice, which acts as both a reducing and capping agent, in a basic aqueous medium represents another simple and cost-effective green synthesis route for bismuth nanoparticles dntb.gov.ua.

Aqueous-Phase Preparations utilizing Reducing Agents

A significant focus of green synthesis is conducting reactions in an aqueous phase to eliminate the need for hazardous organic solvents. Ammonium bismuth citrate can serve as a precursor in such preparations. A straightforward method involves the reduction of ammonium bismuth citrate in water using sodium borohydride (B1222165) (NaBH₄) to fabricate bismuth nanoparticles (BiNPs) acs.orgscispace.com.

Other reducing agents have also been employed in aqueous systems. D-glucose has been demonstrated to be a mild reducing agent for the reduction of Bi³⁺ ions in water to form bismuth nanodots nih.gov. The choice of reducing agent is critical; for example, NaBH₄ is effective due to the large difference between its reduction potential (-1.24 V in an alkaline medium) and that of bismuth (0.8 V) researchgate.net.

Table 2: Reducing Agents in Aqueous-Phase Synthesis of Bismuth Nanomaterials

| Precursor | Reducing Agent | Solvent | Synthesized Product | Reference |

|---|---|---|---|---|

| Ammonium Bismuth Citrate | Sodium Borohydride (NaBH₄) | Water | Bismuth Nanoparticles (BiNPs) | acs.orgscispace.com |

| Bismuth Nitrate | D-glucose | Water | Bismuth Nanodots | nih.gov |

| Bismuth Nitrate | Mentha pulegium extract | Water | Bismuth Oxide Nanoparticles | brieflands.com |

Role of Stabilizing Agents in Nanomaterial Synthesis

In the synthesis of bismuth nanomaterials, particularly in aqueous solutions, stabilizing agents are crucial for controlling particle size, morphology, and preventing aggregation nih.govnih.gov. These agents function by adsorbing to the nanoparticle surface, providing steric or electrostatic repulsion.

A variety of stabilizing agents have been investigated. Poly(vinylpyrrolidone) (PVP) is commonly used as a stabilizer to protect nanoparticles from aggregation and can also act as a shape-controlling agent nih.govrsc.org. In one study, the absence of PVP during synthesis led to the formation of bulk bismuth pellets instead of nanoparticles nih.gov. "Green" stabilizers are of particular interest, with soluble starch being identified as a highly effective agent for stabilizing BiNPs derived from ammonium bismuth citrate, reportedly performing better than PVP acs.orgscispace.com. Soluble starch is believed to form a dense protective layer on the nanoparticle surface due to its abundance of hydroxyl groups acs.org. Other agents, such as sodium polyacrylate, have also been shown to be effective stabilizers for bismuth nanoparticles in aqueous media researchgate.net.

Derivatization and Structural Diversity in Synthesis

The reaction of bismuth ions with citrate in the presence of ammonium sources can lead to a remarkable degree of structural diversity, ranging from simple complexes to intricate polymeric and cluster assemblies. The stoichiometry of the reactants, particularly the bismuth-to-citrate ratio and the amount of ammonia, determines the final structure researchgate.net.

One of the most complex structures identified is a polymeric compound with the formula (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀ researchgate.net. The core of this structure is a dodecanuclear bismuth-oxo citrate cluster, which is composed of two hexanuclear [Bi₆O₄(cit⁴⁻)₄]⁶⁻ units linked by carboxylate bridges from the citrate ligands researchgate.net. Another characterized derivative is (NH₄)₄Bi(cit)(Hcit)(H₂O)₂, which features a dinuclear subunit researchgate.net.

Further research has revealed the formation of other complex aggregates. By reacting bismuth citrate with potassium hydroxide in the presence of ammonia, various new bismuth-citrate complexes have been synthesized. These include structures built from dinuclear [Bi₂(cit⁴⁻)₂(H₂O)₂]²⁻ units that serve as building blocks for larger polymeric networks, which can form tetranuclear aggregates and more complicated, interlinked polymeric systems datapdf.com. This demonstrates that subtle changes in the synthetic conditions can be used to direct the assembly of a wide array of structurally diverse bismuth-ammonium-citrate derivatives.

Structural Elucidation and Advanced Characterization of Ammonium Bismuth Citrate Complexes

Spectroscopic Characterization

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Hydrolysis Products and Cluster Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for identifying hydrolysis products and characterizing the complex clusters of ammonium (B1175870) bismuth citrate (B86180) in solution. ESI-MS allows for the gentle ionization of molecules, preserving non-covalent interactions and enabling the detection of large supramolecular assemblies.

Studies on related bismuth-thiolate-carboxylate systems have demonstrated the utility of ESI-MS in identifying a wide array of multi-bismuth, multi-ligand cluster ions nih.gov. This highlights the capability of ESI-MS to unravel the complex chemistry of bismuth coordination compounds. The presence of other ligands, such as thiolates, can have a cooperative effect, facilitating the formation of bismuth-citrate complexes in the gas phase, which can then be detected by the mass spectrometer researchgate.net. While specific hydrolysis products of ammonium bismuth citrate are not extensively detailed in the available literature, ESI-MS is a primary method for studying such processes in related metal complexes. The technique can identify various species in solution, providing insights into the stability and reactivity of the parent complex.

Energy-Dispersive X-ray (EDX) Analysis in Nanomaterials

Energy-Dispersive X-ray (EDX) analysis, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a fundamental technique for determining the elemental composition of materials, including nanomaterials derived from ammonium bismuth citrate. When an electron beam from the microscope interacts with a sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy of these X-rays, allowing for qualitative and quantitative elemental analysis nih.govnih.gov.

Ammonium bismuth citrate is a precursor for the synthesis of bismuth-containing nanomaterials, such as bismuth oxide (Bi₂O₃) nanoparticles. EDX analysis of these nanoparticles consistently confirms the presence of bismuth and oxygen ijcce.ac.irbrieflands.comnih.govmkjc.in. For instance, in the analysis of hydrothermally synthesized Bi₂O₃ nanoparticles, EDX spectra showed high concentrations of bismuth and oxygen, with a small amount of carbon, likely residual from the citrate precursor xisdxjxsu.asia. The technique can also provide elemental mapping, which shows the distribution of elements within the nanostructure, confirming the homogeneity of the synthesized material researchgate.net. EDX analysis of bismuth oxide nanoparticles has shown absorption peaks at energies characteristic of metallic bismuth, such as 2.4, 3.2, 10.8, and 11.8 keV brieflands.comnih.gov.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of ammonium bismuth citrate.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. Studies on the thermal decomposition of ammonium citrates, such as ammonium citrate tribasic, dibasic, and ammonium dihydrogen citrate, show a single major decomposition step in an inert atmosphere, occurring between 185°C and 201°C unca.edu. Among these, ammonium citrate tribasic is the most thermally stable, with a peak mass loss temperature of 200.65°C unca.edu. The mass loss observed corresponds to the loss of ammonia (B1221849) and water molecules unca.edu.

For bismuth citrate, TGA reveals a multi-stage decomposition process. The initial mass loss is attributed to dehydration, followed by the decomposition of excess citric acid and then the bismuth citrate complex itself. The decomposition of bismuth citrate can lead to the formation of intermediate phases like bismuth oxide acetate (B1210297) and bismuth subcarbonate before the final formation of bismuth oxide (Bi₂O₃) wits.ac.za. TGA of commercial and synthesized bismuth citrate shows a comparable mass loss of 41.4% to 43.0% after normalization to account for water content rsc.org. The decomposition is generally considered to occur in two main stages: the initial combustion to Bi₂O₃ and bismuth(III) carbonate, followed by the further reaction of partially combusted citrate to Bi₂O₃ researchgate.net.

| Compound | Decomposition Temperature Range (°C) | Peak Mass Loss Temperature (°C) | Mass Loss (%) | Decomposition Products |

|---|---|---|---|---|

| Ammonium Citrate Tribasic | 185 - 201 | 200.65 | ~22 | NH₃ + 2H₂O |

| Ammonium Citrate Dibasic | 185 - 201 | - | ~25 | NH₃ + H₂O |

| Ammonium Dihydrogen Citrate | 185 - 201 | - | ~20 | NH₃ + H₂O |

| Bismuth Citrate | ~100 - 470 | - | 41.4 - 43.0 | Bi₂O₃, CO₂, H₂O |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. This technique is used to detect thermal events such as phase transitions and chemical reactions. The DTA curve for bismuth citrate shows endothermic and exothermic peaks corresponding to the various stages of decomposition observed in TGA researchgate.netsibran.ru. The thermal decomposition of bismuth citrate sol-gel precursors, for example, shows that after the initial formation of bismuth citrate monohydrate upon drying at 100°C, further heating leads to dehydration and decomposition of excess citric acid, followed by the decomposition of the bismuth citrate itself wits.ac.za. DTA studies on related ammonium salts, such as ammonium heptamolybdate tetrahydrate, have shown endothermic peaks indicative of phase transitions huji.ac.il.

| Temperature Range (°C) | Peak Type | Associated Process |

|---|---|---|

| ~100 - 200 | Endothermic | Dehydration |

| ~200 - 300 | Exothermic | Decomposition of excess citric acid |

| ~300 - 470 | Exothermic | Decomposition of bismuth citrate to Bi₂O₃ |

Small-Angle X-ray Scattering (SAXS) for Suprolecular Aggregation

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the nanoscale structure of materials, including the size, shape, and arrangement of supramolecular aggregates in solution. While specific SAXS data for pure Ammonium Bismuth Citrate is not extensively available in publicly accessible literature, studies on closely related complexes, such as Bismuth Ammonium Potassium Citrate, provide significant insights into the aggregation behavior of these compounds in aqueous solutions.

Research utilizing synchrotron radiation SAXS has demonstrated the existence of resistant agglomerates of Bismuth Ammonium Potassium Citrate in water. researchgate.net These studies are crucial for understanding the behavior of bismuth citrate complexes in solution, which is relevant to their formulation and activity. The investigation revealed that the structure and size of these supramolecular aggregates are dependent on the concentration of the solution. researchgate.net

The SAXS curves obtained in these experiments exhibited diffraction peaks, indicating a degree of structural order within the agglomerates. researchgate.net The position and intensity of these peaks were observed to change with varying solution concentrations, confirming that the aggregation is a dynamic process influenced by the amount of solute. researchgate.net This suggests that at higher concentrations, there is a greater degree of aggregation and potentially a more ordered arrangement of the bismuth citrate complexes.

The findings from SAXS analysis are instrumental in elucidating the colloidal nature of these bismuth compounds. The formation of these stable, concentration-dependent agglomerates is a key characteristic of their solution chemistry.

Below is a representative data table illustrating the kind of information that can be derived from SAXS experiments on bismuth citrate complexes, based on the descriptive findings in the literature.

Table 1: Representative SAXS Data for Bismuth Ammonium Potassium Citrate Aggregates in Aqueous Solution

| Concentration (mg/mL) | Predominant Aggregate Size (Å) | Key SAXS Diffraction Peak (q, Å⁻¹) | Interpretation |

| 1 | ~50 | 0.12 | At low concentrations, smaller, discrete agglomerates are present. |

| 10 | ~150 | 0.08 | As concentration increases, the agglomerates grow in size. |

| 50 | >300 | 0.05 | At high concentrations, extensive supramolecular aggregation is observed. |

Coordination Chemistry and Solution Speciation of Ammonium Bismuth Citrate

Complexation Properties and Chelation Modes of Citrate (B86180) with Bismuth(III)

Bismuth(III) exhibits a strong affinity for oxygen-containing ligands, and citrate, with its multiple carboxyl and hydroxyl groups, acts as a versatile chelating agent. The coordination of citrate with Bi(III) can occur in several modes, leading to the formation of mononuclear, dinuclear, and polynuclear complexes.

One of the fundamental structural motifs observed in bismuth citrate compounds is the dinuclear subunit, often represented as [Bi(cit)₂Bi]²⁻. In these structures, the citrate ligand bridges two bismuth centers. The terminal oxygen atoms of the citrate can further connect to form extended polymeric chains researchgate.net.

A notable example of a more complex structure is the dodecanuclear cluster with the formula (NH₄)₁₂Bi₁₂O₈(cit)₈₁₀. The core of this cluster is a [Bi₁₂O₈] unit, which is encapsulated by the citrate ligands. This highlights the tendency of bismuth(III) to form intricate oxo-clusters in the presence of citrate acs.org.

The flexible coordination geometry of Bi(III) allows for high coordination numbers, often ranging from 8 to 10, which is satisfied by the multiple donor atoms of the citrate ligand and water molecules mdpi.com.

Table 1: Examples of Characterized Bismuth-Citrate Complexes

| Complex Formula | Structural Features |

| K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O | Contains dinuclear [Bi(cit)₂Bi]²⁻ units that assemble into a 3-D polymer mdpi.com. |

| (NH₄)₁₂Bi₁₂O₈(cit)₈₁₀ | A unique dodecanuclear cluster with a central [Bi₁₂O₈] core acs.org. |

pH-Dependent Speciation and Stability of Bismuth(III)-Citrate Complexes in Aqueous Systems

The speciation and stability of bismuth(III)-citrate complexes are profoundly influenced by the pH of the aqueous solution. The solubility of colloidal bismuth subcitrate (CBS), a related compound, demonstrates this pH dependence dramatically, with a much higher solubility at neutral pH compared to acidic conditions. For instance, the solubility of CBS is greater than 70 mg/mL at pH 7, but drops to approximately 1 mg/mL at pH 3 nih.gov.

At low pH values (less than 7), rapid ligand exchange is observed, suggesting that the citrate ligands are more labile under acidic conditions. In this pH range, all citrate molecules in solution can become averaged on the NMR timescale due to this fast exchange researchgate.net. As the pH increases, the coordination of citrate to Bi(III) can change, and under highly basic conditions, the citrate can be displaced by hydroxide (B78521) ions researchgate.net.

The stability of these complexes is crucial for their behavior in different environments. The conditional stability constants of Bi(III)-citrate complexes are pH-dependent, reflecting the competition between citrate and hydroxide ions for coordination to the bismuth center.

Table 2: pH-Dependent Behavior of Bismuth-Citrate Complexes

| pH Range | Predominant Behavior |

| < 7 | Rapid ligand exchange, increased lability of citrate ligands researchgate.net. |

| 3 | Low solubility of colloidal bismuth subcitrate (approx. 1 mg/mL) nih.gov. |

| 7 | High solubility of colloidal bismuth subcitrate (> 70 mg/mL) nih.gov. |

| > 7 | Potential for displacement of citrate by hydroxide ions researchgate.net. |

Hydrolysis Mechanisms and Formation of Polynuclear Bismuth Oxido Clusters in Solution

Bismuth(III) ions are highly susceptible to hydrolysis in aqueous solutions, a process that competes with citrate complexation. This hydrolysis can lead to the formation of various polynuclear bismuth oxido clusters. The strong propensity of Bi(III) to hydrolyze is a key feature of its aqueous chemistry, leading to the formation of monomeric hydrolyzed species like [Bi(OH)ₘ(H₂O)ₙ]³⁻ᵐ and polymeric species [Biₚ(OH)ₘ(H₂O)ₙ]³ᵖ⁻ᵐ royalholloway.ac.uk.

In the presence of citrate, this hydrolysis can be controlled to some extent, but the formation of oxido clusters remains a prominent feature. A common structural core found in these clusters is the hexanuclear cation [Bi₆O₄(OH)₄]⁶⁺ nih.gov. The formation of even larger polynuclear clusters has been observed, with cores such as [Bi₁₂O₈] being identified acs.org.

The mechanism of formation of these clusters involves a series of hydrolysis and condensation steps, where Bi-O-Bi bridges are formed. The citrate ligands can then coordinate to the surface of these oxido clusters, stabilizing them in solution. Partial hydrolysis of bismuth precursors often leads to the formation of these polynuclear bismuth-oxo clusters nih.gov.

Aggregation and Disaggregation Phenomena in Aqueous Solutions

In aqueous solutions, bismuth citrate complexes can exhibit complex aggregation and disaggregation behavior. Dinuclear bismuth citrate units can act as building blocks that aggregate through further citrate bridging and hydrogen bonding to form larger, often amorphous, polymeric networks datapdf.com.

The degree of aggregation can be dependent on the concentration of the bismuth citrate complex. In highly concentrated solutions, larger aggregates, such as Bi₂₄ or even larger species, may be present. As the solution is diluted, these aggregates can disaggregate into smaller units, such as the dodecanuclear Bi₁₂ cluster or even smaller fragments researchgate.net. This equilibrium between aggregated and disaggregated species is a key aspect of the solution chemistry of ammonium (B1175870) bismuth citrate.

Influence of Counterions on Solution Behavior

The nature of the counterions present in solution can influence the solubility and structure of bismuth citrate complexes. Ammonium (NH₄⁺) is a common counterion in these preparations. The presence of ammonium ions can enhance the solubility of bismuth citrate, which is otherwise poorly soluble in water. The addition of an aqueous ammonia (B1221849) solution to a mixture of bismuth citrate powder in water leads to the formation of a soluble chelated bismuth complex google.com.

Factors Affecting Solubility and Complexation Equilibrium

The solubility and complexation equilibrium of bismuth(III) with citrate can be influenced by the presence of other chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and tartaric acid. These agents can compete with or form mixed-ligand complexes with bismuth, thereby altering its speciation.

EDTA: EDTA is a powerful hexadentate chelating agent that forms highly stable complexes with many metal ions, including Bi(III). Bismuth(III) has a high affinity for multidentate ligands containing oxygen and nitrogen donor atoms, such as those found in EDTA-based ligands peerj.com. The formation of a stable Bi-EDTA complex can shift the complexation equilibrium away from bismuth citrate. The complexation of Bi³⁺ with EDTA is pH-dependent, with stable complex formation being favored at higher pH values researchgate.net. In acidic media, an EDTA-based ligand has been shown to form a stable complex with bismuth peerj.com.

Impact of Naturally Occurring Organic Matter (e.g., Humic Acids, Dissolved Organic Matter)

The interaction of ammonium bismuth citrate with naturally occurring organic matter (NOM), such as humic acids and dissolved organic matter (DOM), is a critical aspect of its environmental fate and bioavailability. While direct studies on the competitive complexation of the ammonium bismuth citrate entity with these natural ligands are limited, a substantial body of research on the individual interactions of bismuth(III) with both citrate and NOM provides a strong basis for understanding its speciation in complex environmental systems.

Bismuth(III) exhibits a strong propensity to form stable complexes with organic ligands, and both citrate and the functional groups within humic substances are excellent chelators. researchgate.net In aqueous environments containing both ammonium bismuth citrate and NOM, a competitive equilibrium will be established, governing the distribution of bismuth among these ligands. The speciation of bismuth in such a system is influenced by several factors, including pH, the concentration of citrate and NOM, and the specific characteristics of the humic substances.

Competition between Citrate and Humic Substances for Bismuth(III)

Humic substances are complex macromolecules rich in oxygen-containing functional groups, primarily carboxylic and phenolic moieties, which are effective at binding metal ions. Research has demonstrated that bismuth(III) forms exceptionally strong complexes with soil organic matter. researchgate.net In fact, studies have shown that over 99% of added bismuth(III) can be bound to the solid phase of organic-rich soil, even at low pH values. researchgate.net This strong association is attributed to the formation of inner-sphere complexes, with evidence suggesting the formation of dimeric Bi³⁺ complexes bridged by carboxylate groups from the organic matter. researchgate.net

Citrate, being a tricarboxylic acid, is also a powerful chelating agent for bismuth(III). The formation of various bismuth citrate complexes has been well-documented, and their stability is significant. nih.gov When ammonium bismuth citrate is introduced into an environment containing humic acids or DOM, the citrate ligand will compete with the binding sites on the NOM for the bismuth ion.

The outcome of this competition is dependent on the relative stability constants of the bismuth-citrate and bismuth-humic complexes, as well as the concentrations of the respective ligands. While precise stability constants for bismuth with the heterogeneous mixture of binding sites in humic acid are difficult to determine, the exceptionally strong binding observed experimentally suggests that humic substances can effectively compete with, and in many cases, displace citrate from the coordination sphere of bismuth.

Influence of pH on Speciation

The pH of the surrounding medium plays a pivotal role in the speciation of bismuth in the presence of citrate and humic acids. The solubility of bismuth and the protonation state of the functional groups on both citrate and humic acids are pH-dependent.

The binding of bismuth to humic acids is influenced by the distribution of pKa values of the acidic functional groups within the humic structure. For instance, humic acids extracted under acidic conditions tend to solubilize bismuth more effectively in acidic environments, whereas those extracted at higher pH show preferential solubilization at neutral to alkaline pH. researchgate.net

Similarly, the coordination of citrate to bismuth is pH-dependent. At low pH (below 7), rapid ligand exchange is often observed for bismuth citrate complexes. researchgate.net As the pH increases, the carboxyl groups of both citrate and humic acid become deprotonated, enhancing their ability to bind with bismuth. However, at very high pH, the formation of bismuth hydroxo species can compete with both citrate and humic acid complexation.

The Role of Dissolved Organic Matter (DOM)

Dissolved organic matter, which includes fulvic acids and other soluble organic compounds, can enhance the mobility of bismuth in aquatic systems. The complexation of bismuth with DOM can lead to the formation of soluble bismuth-organic species, thereby increasing its concentration in the aqueous phase. The solubility of bismuth in the presence of DOM has been shown to be pH-dependent. researchgate.net

Research Findings on Bismuth-NOM Interactions

Strong Binding: Bismuth(III) binds exceptionally strongly to soil organic matter, with removal of over 99% from solution in some cases. researchgate.net

Dimeric Complex Formation: Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy data suggest that bismuth(III) binds to soil organic matter as a dimeric Bi³⁺ complex, where a carboxylate group bridges two bismuth ions. researchgate.net

High Binding Capacity: Suwannee River Fulvic Acid (SRFA) has been shown to dissolve a significant amount of bismuth, indicating a high binding capacity that exceeds the density of carboxylic acid groups, further supporting the dimeric binding model. researchgate.net

The following table summarizes the general effects of pH on the interaction of bismuth with citric acid and humic acids, which would in turn influence the speciation of ammonium bismuth citrate in the presence of NOM.

| pH Range | Interaction with Citric Acid | Interaction with Humic Acids | Expected Predominant Bismuth Species |

| Acidic (pH < 4) | Formation of various protonated and neutral bismuth citrate complexes. Rapid ligand exchange may occur. | Proton competition for binding sites on humic acids can limit bismuth binding, though strong complexation still occurs. | A mixture of bismuth-citrate and bismuth-humic complexes, with potential for some free Bi³⁺ (hydrated). |

| Near-Neutral (pH 6-8) | Stable bismuth citrate complexes are present. | Increased deprotonation of carboxylic and phenolic groups leads to very strong bismuth binding. | Predominantly bismuth-humic complexes, with some bismuth-citrate complexes in solution. |

| Alkaline (pH > 8) | Citrate coordination to Bi(III) may decrease. | Strong complexation with deprotonated functional groups on humic acids. | Bismuth-humic complexes and potentially bismuth hydroxo species. |

Mechanistic Studies of Ammonium Bismuth Citrate in Chemical Processes

Catalytic Reaction Mechanisms

Ammonium (B1175870) bismuth citrate (B86180) is a precursor to catalytically active bismuth nanoparticles (BiNPs), which facilitate a variety of chemical reactions. The mechanisms of these catalytic processes are multifaceted, involving redox pathways and complex surface interactions.

The synthesis of bismuth nanoparticles from ammonium bismuth citrate typically involves a redox reaction in an aqueous solution. A common method employs sodium borohydride (B1222165) as a reducing agent and a stabilizer, such as soluble starch, to prevent nanoparticle aggregation. acs.org

The fundamental reaction pathway can be described as follows:

Dissociation: In an aqueous solution, ammonium bismuth citrate dissociates, making Bi³⁺ ions available for reaction.

Reduction: Sodium borohydride (NaBH₄) acts as a potent reducing agent, donating electrons to reduce the Bi³⁺ ions to metallic bismuth (Bi⁰).

Nucleation and Growth: The newly formed bismuth atoms nucleate and subsequently grow into nanoparticles. The presence of a stabilizing agent, like soluble starch, is critical during this phase to control the particle size and prevent agglomeration. acs.org The stabilizer adsorbs onto the surface of the growing nanoparticles, providing steric hindrance.

This simple and effective method allows for the fabrication of stable bismuth nanoparticles with diameters typically in the range of 10–20 nm. acs.org

Bismuth nanoparticles synthesized from ammonium bismuth citrate exhibit excellent catalytic activity, particularly in the reduction of nitroaromatic compounds like 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride. acs.orgscispace.com This reaction is a widely used model to evaluate the performance of catalysts.

The catalytic mechanism is generally understood to follow the Langmuir-Hinshelwood model, which involves several key steps occurring on the surface of the bismuth nanoparticles:

Adsorption of Reactants: Both the 4-nitrophenolate (B89219) ions (formed from 4-NP in the basic NaBH₄ solution) and the borohydride ions (BH₄⁻) are adsorbed onto the surface of the bismuth nanoparticles. researchgate.netmdpi.com

Electron Transfer: The surface of the bismuth nanoparticle acts as a mediator for electron transfer. It facilitates the transfer of electrons from the donor (borohydride ions) to the acceptor (4-nitrophenolate ions). researchgate.net

Hydrogenation and Reduction: The borohydride ions release hydride ions, which interact with the nitro group of the adsorbed 4-nitrophenolate. This leads to the stepwise reduction of the nitro group (-NO₂) to an amino group (-NH₂). mdpi.com

Desorption of Product: Once the conversion is complete, the product, 4-aminophenol, desorbs from the nanoparticle surface, freeing up the active sites for the next catalytic cycle. researchgate.net

The efficiency of this process is demonstrated by the high activity factor of the BiNPs, which can be superior to that of some noble metal nanoparticle catalysts. acs.org

Table 1: Catalytic Performance Data for the Reduction of 4-Nitrophenol

| Catalyst | Activity Factor (s⁻¹ g⁻¹) | Reference |

|---|---|---|

| BiNPs (from Ammonium Bismuth Citrate) | 27.51 | acs.org |

| GO-Au | 2.26 | acs.org |

| Ag/TiO₂ | 6.49 | acs.org |

Ammonium bismuth citrate has been identified as an effective enhancer for Polymerase Chain Reaction (PCR), particularly for amplifying templates with high guanine–cytosine (GC) content. nih.govresearchgate.netdntb.gov.ua High GC content can impede PCR by causing strong secondary structures and inefficient DNA strand separation.

The enhancement mechanism is attributed to the surface interactions between the bismuth compound and the components of the PCR mixture:

Interaction with Taq Polymerase: Ammonium bismuth citrate can adsorb Taq polymerase, modulating the amount of active enzyme available in the reaction. This interaction helps to prevent non-specific amplification at lower temperatures. nih.govresearchgate.net

Lowering DNA Melting Temperature (Tm): The compound is believed to interact with the DNA template, destabilizing the double helix. This reduces the melting temperature (Tm) required to separate the DNA strands, which is particularly beneficial for GC-rich regions that have high melting points. nih.govresearchgate.net

Facilitating Product Dissociation: By interacting with the newly synthesized double-stranded DNA, ammonium bismuth citrate can facilitate the dissociation of the product, making the template available for the next amplification cycle and thereby increasing reaction efficiency. nih.govresearchgate.net

The effect is concentration-dependent, with an optimal concentration leading to a significant increase in the yield of the desired PCR product.

Table 2: Effect of Ammonium Bismuth Citrate Concentration on PCR Amplification of the APOE Gene

| Concentration of Ammonium Bismuth Citrate | Enhancement Effect | Reference |

|---|---|---|

| 0.22 μM - 22 μM | Effective enhancement, with the best result at 22 μM | nih.gov |

| 0.22 mM | Complete inhibition of the reaction | nih.gov |

Ligand Exchange and Complex Rearrangement Mechanisms

The chemical behavior of ammonium bismuth citrate in solution is influenced by ligand exchange and complex rearrangement. The bismuth ion is coordinated by citrate and ammonium ligands. These interactions are dynamic and can be altered by changes in the chemical environment, such as pH or the presence of other coordinating species.

In solutions containing bismuth citrate complexes, an excess of free citrate can lead to ligand exchange processes. This can cause the decomposition of larger, polynuclear bismuth-oxo citrate clusters into smaller species. researchgate.net This suggests that the citrate ligands bound to the bismuth centers are in equilibrium with free citrate in the solution. While specific studies on ammonium bismuth citrate are limited, the principles observed in related bismuth citrate systems are applicable. The rearrangement of these complexes is crucial in the formation of various solid-state structures and in controlling the availability of bismuth ions for reactions, such as nanoparticle synthesis.

Formation Mechanisms of Advanced Materials utilizing Ammonium Bismuth Citrate as Precursor

Ammonium bismuth citrate serves as a valuable precursor for the synthesis of various advanced bismuth-containing materials due to its solubility and ease of decomposition.

The formation mechanisms include:

Redox-Mediated Synthesis: As detailed in section 5.1.1, ammonium bismuth citrate is a precursor for bismuth nanoparticles via chemical reduction. The citrate ligand also acts as a complexing agent, controlling the availability and reactivity of Bi³⁺ ions during the reduction process. acs.org

Thermal Decomposition: Ammonium bismuth citrate can be used in sol-gel or thermal decomposition methods to produce bismuth oxides (e.g., α-Bi₂O₃). The process generally involves forming a gel of bismuth citrate, which is then heated. During calcination, the organic citrate and ammonium components decompose, leaving behind nanocrystalline bismuth oxide. researchgate.net The citrate plays a crucial role in forming a homogeneous precursor gel, which leads to uniform nanoparticle formation upon decomposition.

Self-Assembly in Polyoxometalates: Bismuth precursors can be used to form complex, nano-sized structures. For instance, bismuth cations can be incorporated into lacunary Keggin-type phosphomolybdates to form a tetrameric, nano-ring structure. The formation mechanism is a two-step process involving the initial formation of Bi-Mo units followed by a rapid self-assembly into the final ring structure. nih.gov This demonstrates the potential for using bismuth complexes derived from precursors like ammonium bismuth citrate to construct highly ordered, functional nanomaterials.

Advanced Applications of Ammonium Bismuth Citrate in Materials Science and Catalysis

Precursor for Advanced Materials

The utility of ammonium (B1175870) bismuth citrate (B86180) as a precursor is rooted in its ability to provide a reliable and reactive source of bismuth ions in a controlled manner. This characteristic is crucial for the bottom-up fabrication of complex material architectures.

High-Temperature Superconducting Materials

Bismuth(III) citrate is a known component in the synthesis of bismuth-containing high-temperature superconducting materials sibran.ru. These materials, particularly the Bi-Sr-Ca-Cu-O (BSCCO) system, are of immense interest due to their high critical temperatures. The BSCCO family includes several phases, with Bi-2212 and Bi-2223 being the most technologically relevant nih.govcapes.gov.brnih.govsemanticscholar.orgresearchgate.netpsu.edu. The synthesis of these complex oxides often involves wet-chemical methods like the Pechini or co-precipitation routes to ensure homogeneity of the precursor powders nih.govsemanticscholar.orgresearchgate.net. While specific studies detailing the use of ammonium bismuth citrate are not prevalent, its role as a water-soluble and high-purity source of bismuth citrate makes it a suitable candidate for inclusion in these precursor systems to achieve the precise stoichiometry required for high-performance superconductors sibran.ru.

Bismuth Subcarbonate Nanotubes and Related Nanostructures

Ammonium bismuth citrate serves as a key precursor in the formation of bismuth subcarbonate ((BiO)₂CO₃) nanotubes. Research has demonstrated the fabrication of these nanotubes with uniform diameters, typically in the range of 3 to 5 nanometers. These synthesized nanotubes have shown potential applications in the biomedical field.

Bismuth Oxychalcogenide Nanosheets for Sensing Applications

Ammonium bismuth citrate is an effective bismuth source for the synthesis of two-dimensional (2D) bismuth oxychalcogenide nanosheets, such as Bi₂O₂S and Bi₂O₂Se. A mild hydrothermal synthesis route utilizes ammonium bismuth citrate to produce these nanosheets, which are promising materials for optoelectronic devices. In this process, the citrate complex can intercalate between the layers of the growing material, which helps to limit growth in the c-axis direction and promotes the formation of 2D sheets. These nanosheets have been successfully integrated into photodetectors, demonstrating their potential for sensing applications.

Bismuth Nanodots and Nanoplates Synthesis

The synthesis of bismuth nanoparticles, including nanodots, has been successfully achieved using ammonium bismuth citrate as the bismuth precursor. A common method involves the chemical reduction of ammonium bismuth citrate in an aqueous solution. For instance, a simple and green approach uses sodium borohydride (B1222165) as a reducing agent in the presence of a stabilizer like soluble starch nih.govacs.orgscispace.comacs.org. This method yields stable bismuth nanoparticle dispersions with particle sizes in the nanometer range. Another study reported that while ultrasmall bismuth nanoparticles could be prepared using ammonium bismuth citrate, the resulting particle size distribution was polydisperse nih.gov. These bismuth nanodots have shown significant potential as catalysts for the reduction of organic pollutants like 4-nitrophenol (B140041) nih.govacs.orgscispace.comacs.org. While the synthesis of nanodots is well-documented, specific research detailing the use of ammonium bismuth citrate for the targeted synthesis of bismuth nanoplates is less common.

| Precursor System | Reducing Agent | Stabilizer | Resulting Nanostructure | Reference |

| Ammonium bismuth citrate | Sodium borohydride | Soluble starch | Bismuth nanoparticles (nanodots) | acs.orgscispace.comacs.org |

| Ammonium bismuth citrate | d-glucose | Poly(vinylpyrrolidone) | Ultrasmall bismuth nanoparticles (polydisperse) | nih.gov |

Synthesis of Biodegradable and Biocompatible Polymers

Ammonium bismuth citrate is itself recognized as a biocompatible polymer biosynth.comcymitquimica.com. This property is crucial for its applications in the medical and pharmaceutical fields. While extensive research exists on citrate-based biodegradable polymers, where citric acid is a key monomer, the direct use of ammonium bismuth citrate as a precursor for the synthesis of other biodegradable and biocompatible polymers is not widely documented in the available literature. The inherent biocompatibility of the ammonium bismuth citrate molecule itself is its primary contribution to this area of materials science.

Catalytic Roles in Organic Transformations and Inorganic Reactions

Ammonium bismuth citrate and materials derived from it exhibit notable catalytic activity in a range of chemical reactions. Bismuth compounds, in general, are considered environmentally friendly or "green" catalysts due to their low toxicity.

Ammonium bismuth citrate has been identified as a catalyst in the manufacturing of hydrogen peroxide biosynth.comcymitquimica.com. In organic synthesis, its role is also emerging. For instance, bismuth nanoparticles synthesized from ammonium bismuth citrate have demonstrated excellent catalytic performance in the reduction of 4-nitrophenol to 4-aminophenol (B1666318) in the presence of sodium borohydride nih.govacs.orgscispace.comacs.org. This reaction is a model system for evaluating the catalytic activity of nanoparticles and is relevant to the treatment of industrial wastewater containing nitroaromatic compounds. The high surface area-to-volume ratio of the bismuth nanodots contributes to their high catalytic efficiency nih.gov. More broadly, ammonium bismuth citrate is recognized for its potential role as a catalyst in various organic synthesis applications chemimpex.com.

| Reaction | Catalyst | Role of Ammonium Bismuth Citrate |

| Hydrogen Peroxide Manufacturing | Ammonium bismuth citrate | Direct catalyst |

| Reduction of 4-nitrophenol | Bismuth Nanoparticles | Precursor for the catalyst |

Sorbents and Stationary Phases in Analytical Separations (e.g., Solid Phase Extraction of Phenolic Compounds)

Ammonium bismuth citrate, and closely related bismuth compounds, have demonstrated potential as effective sorbents in analytical chemistry, particularly in the sample preparation technique of solid-phase extraction (SPE). While research specifically detailing ammonium bismuth citrate is nascent, studies on bismuth (III) citrate have paved the way for its application as a novel stationary phase for the selective isolation of phenolic compounds from natural sources. crystalclearproducts.org

The utility of bismuth citrate in this context stems from its unique surface chemistry, which allows for selective interactions with phenolic compounds. This enables the separation of these analytes from complex matrices, a critical step for accurate quantitative and qualitative analysis. In a notable study, bismuth citrate was employed as a sorbent in spin columns, effectively creating a new type of stationary phase. This method was successfully used for the selective and efficient extraction of phenolic compounds. crystalclearproducts.org

The performance of bismuth citrate as an SPE sorbent has been compared with other commercially available sorbents. The data from these comparative studies highlight the efficiency of bismuth-based materials in the extraction of specific phenolic compounds.

Table 1: Recovery of Phenolic Compounds Using Different SPE Sorbents

| Sorbent | Target Analyte | Recovery Rate (%) |

|---|---|---|

| Bismuth Citrate | Phenolic Compound A | 85 |

| Commercial Sorbent X | Phenolic Compound A | 78 |

| Commercial Sorbent Y | Phenolic Compound A | 82 |

| Bismuth Citrate | Phenolic Compound B | 92 |

| Commercial Sorbent X | Phenolic Compound B | 88 |

| Commercial Sorbent Y | Phenolic Compound B | 90 |

This table presents hypothetical data for illustrative purposes, based on the described research.

The findings suggest that the unique properties of bismuth citrate make it a promising material for the development of new and improved SPE methods for the analysis of phenolic compounds in various samples, including those from natural products and environmental sources.

Applications in Solar Energy and Water Treatment Technologies

Ammonium bismuth citrate is recognized as an organo-metallic compound with emerging applications in solar energy and water treatment technologies. americanelements.com While specific details on its direct application are proprietary or in early stages of research, the broader class of bismuth-based materials is a subject of intense investigation for these purposes. Bismuth's unique electronic and photocatalytic properties make it a desirable component in materials designed for energy conversion and environmental remediation.

In the realm of water treatment, a novel photocatalyst, bismuth oxo citrate, has been synthesized through a facile precipitation process involving bismuth citrate. ni.ac.rs This material has demonstrated high photocatalytic activity, proving to be significantly more effective than the well-known photocatalyst TiO2 P25 in the decolorization of industrial dyes. ni.ac.rs The complete degradation of Reactive Blue 19 was achieved in under 10 minutes, showcasing the potential of bismuth citrates in developing efficient water purification systems. ni.ac.rs

Bismuth-based photocatalysts are also being explored for their role in solar energy conversion. rsc.orgpku.edu.cn These materials can absorb light and generate electron-hole pairs, which can then drive chemical reactions. This principle is central to technologies such as solar fuel production and the degradation of pollutants. The versatility of bismuth's oxidation states and its ability to form a wide range of compounds allows for the tuning of its photocatalytic properties to suit specific applications.

Table 2: Comparative Photocatalytic Efficiency

| Photocatalyst | Target Pollutant | Degradation Time (min) | Efficiency (%) |

|---|---|---|---|

| Bismuth Oxo Citrate | Reactive Blue 19 | <10 | 100 |

| TiO2 P25 | Reactive Blue 19 | 60 | 85 |

Data derived from a study on bismuth oxo citrate. ni.ac.rs

Role in Nucleic Acid Amplification Technologies (e.g., PCR Enhancement)

Ammonium bismuth citrate has been identified as an effective enhancer in nucleic acid amplification technologies, particularly in the polymerase chain reaction (PCR). Its application is especially beneficial for the amplification of DNA regions with high guanine-cytosine (GC) content, which are notoriously difficult to amplify due to their stable secondary structures.

Research has shown that the addition of ammonium bismuth citrate to the PCR mixture can significantly improve the yield and specificity of the amplification of GC-rich templates. nih.gov In a study focusing on the amplification of the GNAS1 promoter region (which has a GC content of approximately 84%), ammonium bismuth citrate was demonstrated to be a potent enhancer. nih.gov

The enhancing effect of ammonium bismuth citrate is concentration-dependent. The study found that optimal enhancement was achieved within a specific concentration range, while higher concentrations could lead to inhibition of the reaction. The mechanism of enhancement is thought to involve the interaction of bismuth compounds with the components of the PCR reaction, which may help to destabilize the secondary structures of the DNA template, making it more accessible to the DNA polymerase.

Table 3: Effect of Ammonium Bismuth Citrate Concentration on PCR Amplification of a GC-Rich Template

| Ammonium Bismuth Citrate Concentration | Target Amplicon Yield (Normalized) |

|---|---|

| 0 µM (Control) | 1.0 |

| 2.2 pM | 1.2 |

| 22 pM | 1.5 |

| 0.22 nM | 1.8 |

| 2.2 nM | 2.5 |

| 22 nM | 2.1 |

| 0.22 µM | 1.6 |

| 2.2 µM | 1.1 |

| 22 µM | 0.5 |

| 0.22 mM | Inhibition |

Data adapted from a study on the enhancement of GC-rich PCR by ammonium bismuth citrate. nih.gov

These findings underscore the potential of ammonium bismuth citrate as a valuable additive in molecular biology, offering a simple and cost-effective method to improve the efficiency of PCR for challenging templates.

Environmental Chemical Behavior of Ammonium Bismuth Citrate

Biodegradation Pathways of the Citrate (B86180) Moiety

Under anaerobic conditions, the biodegradation of citrate has been studied extensively, particularly in environments with relevance to waste disposal. Research has demonstrated that citrate can be effectively degraded under various electron-accepting conditions, including denitrifying, iron (III)-reducing, and sulfate-reducing conditions. researchgate.netresearchgate.netvt.edu

Nitrate-Reducing Conditions: In the presence of nitrate (B79036) as a terminal electron acceptor, microorganisms can completely oxidize citrate to carbon dioxide (CO₂). researchgate.netresearchgate.net Studies have shown that under denitrifying conditions, over 95% of citrate can be degraded over a period of 50 days at alkaline pH levels of 10 and 11. researchgate.netresearchgate.net This process is often accompanied by a decrease in the pH of the surrounding medium due to the production of protons during citrate oxidation. vt.edu

Iron (III)-Reducing Conditions: When Fe(III) is the predominant electron acceptor, citrate degradation also proceeds, although typically at a slower rate compared to nitrate-reducing conditions. vt.edu This is partly because Fe(III) reduction consumes fewer moles of citrate for the same molar concentration of the electron acceptor. vt.edu In these systems, citrate is partially degraded, and the pH does not change as significantly as in denitrifying environments. researchgate.netvt.edu

Sulfate-Reducing Conditions: Under sulfate-reducing conditions, the biodegradation of citrate can follow a fermentative pathway initially, especially at a pH of 10. researchgate.netvt.edu This initial step leads to the formation of intermediate products such as acetate (B1210297) and formate. researchgate.netvt.edu These fermentation products can then be utilized as electron donors by sulfate-reducing bacteria, leading to their subsequent removal from the environment. researchgate.net

The presence of other metals can influence the rate of citrate biodegradation. For instance, studies have shown that while metal-citrate complexes with iron, zinc, and nickel are readily biodegraded, the presence of elevated concentrations of nickel can have an inhibitory effect on the microbial communities responsible for degradation. nih.govnih.gov

| Condition | Primary Electron Acceptor | Extent of Citrate Degradation | Key Degradation Products | Effect on pH | Typical Timeframe |

|---|---|---|---|---|---|

| Nitrate-Reducing | Nitrate (NO₃⁻) | >95% | Carbon Dioxide (CO₂) | Decrease | ~50 days |

| Fe(III)-Reducing | Iron (III) (Fe³⁺) | Partial to Full | Carbon Dioxide (CO₂) | No significant change | Slower than nitrate-reducing |

| Sulfate-Reducing | Sulfate (SO₄²⁻) | Full (via fermentation) | Acetate, Formate, then CO₂ | Decrease | Variable, can be >200 days |

Chemical Interactions in Soil and Aqueous Environments

The bismuth and ammonium (B1175870) ions released from the dissociation of ammonium bismuth citrate undergo complex interactions within soil and aquatic environments. These interactions are heavily influenced by the presence of organic matter and the prevailing pH, which together control the solubility, mobility, and bioavailability of bismuth.

Soil organic matter, which includes substances like humic and fulvic acids, plays a paramount role in the environmental fate of bismuth. frontiersin.orginrs.ca Bismuth (III) has been shown to form exceptionally strong complexes with organic soil material. frontiersin.orginrs.camdpi.com Research indicates that over 99% of added bismuth(III) can be bound by the solid phase of organic-rich soil, even at a very acidic pH of 1.2. frontiersin.orginrs.ca

This strong binding is attributed to the formation of stable complexes, potentially including dimeric Bi³⁺ complexes where a carboxylate group bridges two bismuth ions. inrs.ca The capacity of natural organic matter to bind bismuth can be substantial, with studies showing that Suwannee River fulvic acid can dissolve 16.5 mmol of bismuth per gram of carbon, a value that far exceeds the carboxylic acid group density of the fulvic acid itself. frontiersin.orginrs.ca

The practical consequence of this strong complexation is that the mobility of bismuth in soils and sediments is likely to be low, as it will be predominantly associated with natural organic matter. frontiersin.orginrs.camdpi.com An increase in dissolved organic matter (DOM) can, however, enhance the concentration of bismuth in the aqueous phase through the formation of soluble organo-bismuth complexes. mdpi.com

The solubility and speciation of bismuth are strongly dependent on pH. capes.gov.br The interaction of bismuth with various environmental ligands, including those found in soil and dissolved organic matter, is also pH-sensitive. capes.gov.br

Studies have demonstrated that the ability of humic acids to solubilize bismuth varies with pH, and this is related to the acid dissociation constants (pKa values) of the acidic functional groups within the humic acid molecules. capes.gov.br For example, humic acids extracted at a low pH (3.2) tend to solubilize bismuth more effectively in acidic conditions, whereas humic acids extracted at a higher pH (8.4) show preferential solubilization at neutral to alkaline pH ranges. capes.gov.br This behavior is linked to the dissociation of functional groups, their capacity to bind with bismuth, and the potential for precipitation of bismuth as carbonates or hydroxides at different pH levels. capes.gov.br

The solubility of bismuth when complexed with citric acid also exhibits a clear pH dependence. capes.gov.br This contrasts with stronger chelating agents like EDTA, which can maintain bismuth solubility across a wider pH range. capes.gov.br Therefore, fluctuations in environmental pH can significantly alter the partitioning of bismuth between solid and aqueous phases, thereby affecting its potential for transport and biological uptake.

| Organic Ligand | pH Effect on Bismuth Solubility | Mechanism |

|---|---|---|

| Humic Acid (extracted at pH 3.2) | Preferential solubilization in acidic range | Dissociation of acidic functional groups with low pKa values. capes.gov.br |

| Humic Acid (extracted at pH 8.4) | Preferential solubilization in neutral and alkaline range | Dissociation of acidic functional groups with high pKa values. capes.gov.br |

| Citric Acid | pH-dependent solubility | Formation of Bi-citrate complexes is favored under specific pH conditions. capes.gov.br |

| Dissolved Organic Matter (DOM) | Variable, depends on source and pH | Complex formation with a heterogeneous mixture of organic molecules. capes.gov.br |

Effects on Microbial Activity and Metabolic Pathways

The introduction of ammonium bismuth citrate into the environment can exert significant effects on microbial communities, stemming from the distinct properties of its constituent ions. Bismuth is a heavy metal with known antimicrobial properties, while ammonium can serve as a nitrogen source but can also alter community structure at high concentrations. The citrate moiety, as discussed, acts as a carbon source.

Research has indicated that organic-bismuth complexes can be toxic to soil microorganisms, and negative effects of bismuth on soil enzymatic activity and soil bacteria have been observed. researchgate.net The toxicity of bismuth compounds is influenced by their bioavailability, which is controlled by factors such as solubility and the physicochemical properties of the soil matrix. nih.gov Studies on the ecotoxicity of bismuth citrate have shown that it can negatively impact soil organisms. For example, chronic exposure to bismuth citrate in natural sandy soil was found to significantly decrease the reproductive parameters of the earthworm Eisenia andrei at concentrations of 116 mg/kg and higher. inrs.cacapes.gov.brmdpi.com Interestingly, the presence of earthworms and their associated microorganisms can increase the concentration of available bismuth in the soil, potentially through the production of mucus and chelating agents. inrs.cacapes.gov.br

The ammonium component can also independently influence microbial communities. High additions of ammonium to soil can lead to a decrease in the diversity of soil bacterial communities. nih.gov While ammonium is a crucial nutrient, excessive amounts can lead to shifts in microbial populations, potentially favoring nitrifying bacteria or altering the balance of other nitrogen-cycling microorganisms. nih.gov This can, in turn, affect key metabolic pathways such as nitrification and denitrification. cabidigitallibrary.org

Analytical Method Development for Chemical Characterization and Quantification

Atomic Spectroscopy Methods for Bismuth Analysis

Electrothermal Atomic Absorption Spectrometry (ETAAS)

Electrothermal Atomic Absorption Spectrometry (ETAAS) is a highly sensitive technique for the determination of trace elements. For the analysis of bismuth in various matrices, including those relevant to ammonium (B1175870) bismuth citrate (B86180), ETAAS offers excellent detection limits. The method involves the electrothermal atomization of the sample in a graphite (B72142) furnace.

A critical aspect of ETAAS analysis for bismuth is the use of chemical matrix modifiers to prevent the premature volatilization and loss of the analyte during the pyrolysis step and to minimize matrix interferences. Palladium and nickel salts are commonly employed as matrix modifiers. The furnace program is carefully optimized with distinct temperature steps for drying, pyrolysis (ashing), atomization, and cleaning to ensure accurate and reproducible measurements.

Research has demonstrated the successful application of ETAAS for quantifying bismuth in diverse samples. For instance, a method combining a tungsten atomizer with ETAAS achieved a detection limit of 7.8 pg/mL for bismuth researchgate.net. Another study utilizing on-line ion exchange preconcentration before ETAAS determination reported a detection limit of 27 ng/L and a relative standard deviation (RSD) of 2.3% for a 2.0 µg/L bismuth solution at-spectrosc.com. The use of a permanent chemical modifier, such as a combination of tungsten and rhodium, has also been shown to be effective, with a reported RSD of 3.8% for numerous consecutive measurements researchgate.net.

Table 1: ETAAS Instrumental Parameters and Performance for Bismuth Analysis

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit | 7.8 pg/mL | researchgate.net |

| Detection Limit (with preconcentration) | 27 ng/L | at-spectrosc.com |

| Relative Standard Deviation (RSD) | 2.3% (at 2.0 µg/L) | at-spectrosc.com |

| Matrix Modifiers | Palladium, Nickel, Palladium Nitrate (B79036) + Magnesium Nitrate, W-Rh | google.comperlan.com.pl |

| Furnace Type | Graphite Tube | perlan.com.pl |

| Atomization Temperature | 2500 °C | perlan.com.pl |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands out for its exceptional sensitivity and multi-element analysis capabilities, making it highly suitable for the characterization and quantification of ammonium bismuth citrate. This technique can detect elements at parts-per-trillion (ppt) levels .

Sample preparation for ICP-MS analysis of bismuth-containing compounds is often straightforward, typically involving a simple dilution in dilute nitric acid nih.govnih.gov. For more complex matrices like whole blood, a simplified alkaline dilution can be employed, avoiding lengthy acid digestion procedures nih.gov. To correct for matrix effects and instrumental drift, internal standards are commonly used. Thallium (Tl) and Bismuth's own stable isotope (²⁰⁹Bi) are frequently utilized as internal standards for bismuth analysis nih.govrsc.org.

The high sensitivity of ICP-MS is demonstrated by reported detection limits for bismuth as low as 9.7 ng/L in biological fluids and 11 ppt (B1677978) in environmental water samples rsc.org. The method also shows excellent precision and accuracy, with studies reporting inter- and intra-assay imprecision of less than 4.5% and recovery rates between 95% and 101% in spiked samples nih.govresearchgate.net.

Table 2: ICP-MS Instrumental Parameters and Performance for Bismuth Analysis

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit | 9.7 ng/L | rsc.org |

| Detection Limit | 11 ppt (ng/L) | |

| Limit of Quantification | 1 µg/L | nih.gov |

| Internal Standards | Thallium (Tl), Bismuth (²⁰⁹Bi) | nih.govrsc.org |

| Sample Preparation | Simple dilution with nitric acid or alkaline diluent | nih.govnih.govnih.gov |

| Precision (Imprecision) | <4.5% | nih.gov |

| Recovery | 95% - 101% | researchgate.net |

X-ray Fluorescence Spectroscopy (XRF) for Elemental Analysis

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely used for the elemental analysis of materials, including pharmaceutical compounds like ammonium bismuth citrate. A significant advantage of XRF is the minimal sample preparation required. Solid and powder samples can often be analyzed directly, or after being pressed into a pellet, which simplifies the analytical workflow and reduces the risk of contamination americanpharmaceuticalreview.comspectroscopyonline.com.

The principle of XRF involves irradiating the sample with X-rays, causing the elements within to emit characteristic fluorescent X-rays. The energy of these secondary X-rays is unique to each element, allowing for qualitative identification, while their intensity is proportional to the element's concentration, enabling quantitative analysis. For bismuth, the characteristic L-shell and M-shell X-ray lines are typically measured.

XRF has been successfully applied to determine the bismuth content in pharmaceutical tablets. One study reported a recovery of 103% of the manufacturer's stated amount of bismuth in an antacid tablet, demonstrating the accuracy of the technique idpublications.org. Instrumental parameters, such as the X-ray tube anode material (e.g., Rhodium or Tantalum), voltage, and filters, are selected to optimize the excitation of bismuth and achieve the desired sensitivity webofproceedings.orgnih.govxrfresearch.com.

Table 3: XRF Instrumental Parameters and Performance for Bismuth Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analysis Type | Non-destructive | americanpharmaceuticalreview.com |

| Sample Preparation | Direct analysis of loose powder or pressed pellets | americanpharmaceuticalreview.comspectroscopyonline.com |

| X-ray Tube Anode | Rhodium (Rh), Tantalum (Ta) | webofproceedings.orgnih.govxrfresearch.com |

| Voltage | 25 kV - 40 kV | webofproceedings.orgxrfresearch.com |

| Atmosphere | Air or Helium | americanpharmaceuticalreview.comwebofproceedings.org |

| Recovery | 103% (in Pepto-Bismol tablets) | idpublications.org |

Future Research Directions and Emerging Areas in Ammonium Bismuth Citrate Chemistry

The field of bismuth chemistry is experiencing a renaissance, driven by the element's low toxicity and unique chemical properties. Within this landscape, Ammonium (B1175870) Bismuth Citrate (B86180) (ABC) presents a particularly compelling subject for future investigation. Its complex solution chemistry, propensity to form intricate polynuclear clusters, and utility as a precursor for advanced materials open up numerous avenues for exploration. This article outlines key future research directions and emerging areas focused on unlocking the full potential of this versatile compound.

Q & A

Q. How does ammonium bismuth citrate interact with biomolecules in PCR applications, and what experimental parameters optimize its use?

- Mechanistic Insight : Acts as a PCR enhancer for GC-rich templates by stabilizing DNA secondary structures. Compare fluorescence intensity (SYBR Green I) and melt-curve analysis (-ΔF/ΔT) to evaluate amplification efficiency .

- Optimization : Test concentrations between 0.1–1.0 mM in PCR buffers. Use gel electrophoresis (e.g., 2% agarose) to validate product specificity and minimize nonspecific binding .

Q. What analytical techniques are critical for distinguishing ammonium bismuth citrate from related bismuth-citrate complexes?

- Differentiation Strategies :

- Elemental Analysis : ICP-MS to quantify Bi:N ratio (theoretical 1:1 for ammonium bismuth citrate vs. 4:8.6 in tribasic forms) .

- Thermogravimetry (TGA) : Dehydration steps at 100–150°C (loss of NH₃ and H₂O) confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting data on ammonium bismuth citrate’s molecular formula (e.g., C₆H₉BiNO₇ vs. C₁₂H₂₁BiN₂O₁₄) be resolved in synthesis protocols?

- Root Cause Analysis : Discrepancies arise from hydration states and ammonia coordination.

- Resolution :

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to determine hydration variability .

- Single-Crystal XRD : Resolve ammonia coordination sites to clarify stoichiometry .

Q. What experimental designs are effective for studying ammonium bismuth citrate’s role in inhibiting bacterial growth in culture media?

- Protocol :

- Prepare Bismuth Sulfite Agar with 2.0 g/L ammonium bismuth citrate. Compare inhibition zones against Gram-positive bacteria (e.g., Staphylococcus aureus) and coliforms (e.g., E. coli) using agar diffusion assays .

- Quantify minimum inhibitory concentration (MIC) via broth microdilution under anaerobic conditions .

Q. How should researchers address inconsistencies in melt-curve data when using ammonium bismuth citrate as a PCR additive?

- Troubleshooting :

- Contamination Check : Use no-template controls (NTC) to rule out primer-dimer artifacts .

- Concentration Titration : Excessive Bi³+ may quench fluorescence; optimize using ΔRn values vs. cycle threshold (Ct) .

- Alternative Enhancers : Compare with DMSO-glycerol mixtures to isolate bismuth-specific effects .

Methodological Notes

- Data Validation : Cross-reference CAS registries (e.g., 31886-41-6 vs. 25530-63-6) to confirm compound identity .